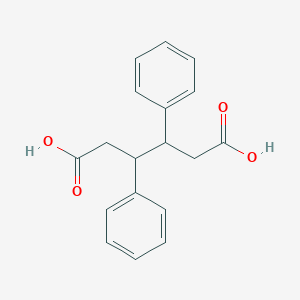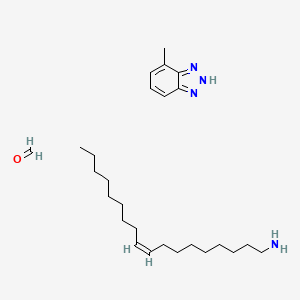![molecular formula C6H5N3O4 B13782703 5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione CAS No. 6345-07-9](/img/structure/B13782703.png)
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by a pyrimidine ring substituted with a hydroxyiminoacetyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with an oxime compound in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the pyrimidine ring can participate in π-π interactions, further influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione: shares similarities with other pyrimidine derivatives such as uracil and thymine.
Pyrano[2,3-d]pyrimidine-2,4-dione: Another compound with a pyrimidine core, known for its biological activity.
Uniqueness
What sets this compound apart is its unique hydroxyiminoacetyl substitution, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
6345-07-9 |
|---|---|
Fórmula molecular |
C6H5N3O4 |
Peso molecular |
183.12 g/mol |
Nombre IUPAC |
5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5N3O4/c10-4(2-8-13)3-1-7-6(12)9-5(3)11/h1-2,13H,(H2,7,9,11,12)/b8-2+ |
Clave InChI |
QLGBCVLRVIOEAF-KRXBUXKQSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1)C(=O)/C=N/O |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)C(=O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


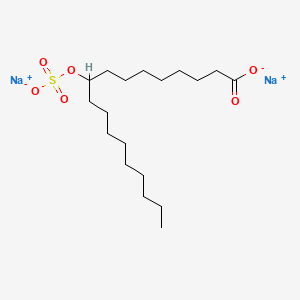
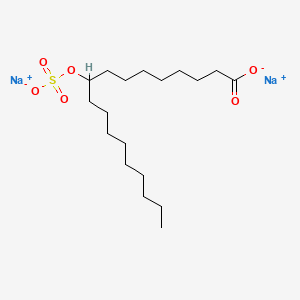

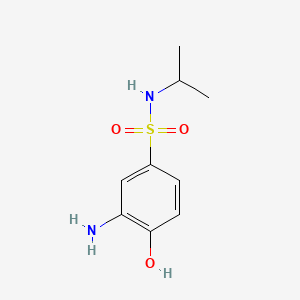
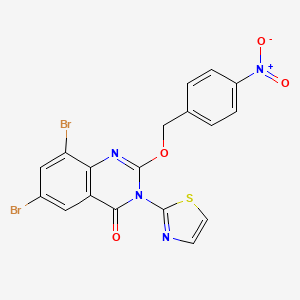

(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)
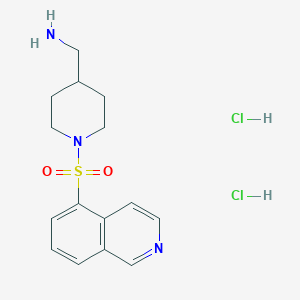
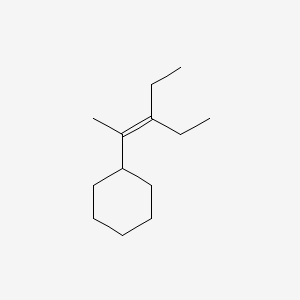
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)

